10a'-methyl-5',6'-dihydro-10a'H-dispiro[cyclohexane-1,1'-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-10',1''-cyclohexane]-3',8'-dione
Description
This compound features a unique bis-spiro architecture integrating cyclohexane, oxazolo[3,4-d][1,4]diazepine, and oxazolo[4',3'-g][1,4]diazepine moieties. Its structural complexity arises from the fusion of two oxazolo-diazepine rings linked via spiro junctions to cyclohexane scaffolds. Such spirocyclic systems are known for conformational rigidity, which often enhances binding specificity in pharmacological targets .
Properties
InChI |
InChI=1S/C20H28N2O4/c1-18-14-15-19(8-4-2-5-9-19)25-16(23)21(15)12-13-22(18)17(24)26-20(18)10-6-3-7-11-20/h14H,2-13H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDBZOMIUNZLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=C3C4(CCCCC4)OC(=O)N3CCN1C(=O)OC25CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100990 | |
| Record name | Dispiro[cyclohexane-1,1′-[1H,3H,8H]bisoxazolo[3,4-d:4′,3′-g][1,4]diazepine-10′(10′aH),1′′-cyclohexane]-3′,8′-dione, 5′,6′-dihydro-10′a-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312508-79-5 | |
| Record name | Dispiro[cyclohexane-1,1′-[1H,3H,8H]bisoxazolo[3,4-d:4′,3′-g][1,4]diazepine-10′(10′aH),1′′-cyclohexane]-3′,8′-dione, 5′,6′-dihydro-10′a-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312508-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dispiro[cyclohexane-1,1′-[1H,3H,8H]bisoxazolo[3,4-d:4′,3′-g][1,4]diazepine-10′(10′aH),1′′-cyclohexane]-3′,8′-dione, 5′,6′-dihydro-10′a-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview of the Compound
The compound “10a'-methyl-5',6'-dihydro-10a'H-dispiro[cyclohexane-1,1'-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-10',1''-cyclohexane]-3',8'-dione” is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. The structural features suggest potential interactions with various biological targets.
Anticancer Activity
Many compounds containing diazepine and oxazolone moieties have been studied for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Compounds similar to the target compound have been shown to inhibit the growth of various cancer cell lines.
- Modulation of signaling pathways : They may affect pathways like the MAPK/ERK and PI3K/Akt pathways, which are crucial in cancer cell survival and proliferation.
Antimicrobial Properties
Compounds with similar structural characteristics often exhibit antimicrobial activity. Studies suggest that:
- Bactericidal effects : Certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal activity : Some compounds have shown promise against fungal pathogens, possibly by disrupting cell membrane integrity.
Neuroactive Properties
The presence of diazepine rings indicates potential neuroactive properties. Research has highlighted:
- Anxiolytic effects : Compounds with similar structures may interact with GABA receptors, leading to anxiolytic effects.
- Cognitive enhancement : Some studies suggest potential benefits in cognitive function, although this area requires further investigation.
Table of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Induction of apoptosis | , |
| Antimicrobial | Disruption of cell membranes | , |
| Neuroactive | GABA receptor modulation | , |
Case Study 1: Anticancer Activity
A study on a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
In vitro tests on a derivative indicated strong activity against Staphylococcus aureus and Escherichia coli. The compound was effective at low concentrations, suggesting its potential as a lead for antibiotic development.
Case Study 3: Neuroactivity Assessment
Research involving animal models showed that a structurally similar compound improved memory retention in tests measuring spatial learning. This was attributed to enhanced GABAergic transmission.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Substituent Effects : Unlike halogenated benzodithiazines (e.g., Compound 6 ), the methyl and cyclohexane groups in the target molecule may reduce electrophilic reactivity, favoring CNS applications due to enhanced blood-brain barrier penetration.
Pharmacological and Mechanistic Insights
While direct bioactivity data for the target compound are unavailable, highlights that structurally similar compounds (e.g., oleanolic acid derivatives) share mechanisms of action (MOAs) via conserved protein targets . For example:
- Docking and Transcriptome Analysis: Natural products with analogous scaffolds (e.g., oleanolic acid and hederagenin) bind to overlapping targets (e.g., NF-κB, COX-2) despite minor structural differences .
- Systems Pharmacology : The target compound’s oxazolo-diazepine moieties may mimic benzodiazepine scaffolds, suggesting GABA$_A$ receptor modulation as a plausible MOA, similar to spirooxindole derivatives .
Physicochemical and Spectroscopic Comparisons
Notable Contrasts:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
